molecular formula C22H26N2O4 B5109425 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone

Cat. No.: B5109425
M. Wt: 382.5 g/mol
InChI Key: VIYZVXKJDZRSOD-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone typically involves the following steps:

    Formation of the Benzodioxole Substituted Piperazine: This step involves the reaction of piperazine with 1,3-benzodioxole-5-carboxaldehyde under reductive amination conditions to form the benzodioxole-substituted piperazine.

    Etherification: The next step involves the reaction of the benzodioxole-substituted piperazine with 2,4-dimethylphenol in the presence of a suitable base (e.g., potassium carbonate) and a coupling agent (e.g., tosyl chloride) to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl-1H-indole-2,3-dione: This compound shares the benzodioxole and piperazine moieties but differs in the presence of an indole-2,3-dione group.

    2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound features a pyrimidine ring instead of the dimethylphenoxy group.

Uniqueness

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-16-3-5-19(17(2)11-16)26-14-22(25)24-9-7-23(8-10-24)13-18-4-6-20-21(12-18)28-15-27-20/h3-6,11-12H,7-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYZVXKJDZRSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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